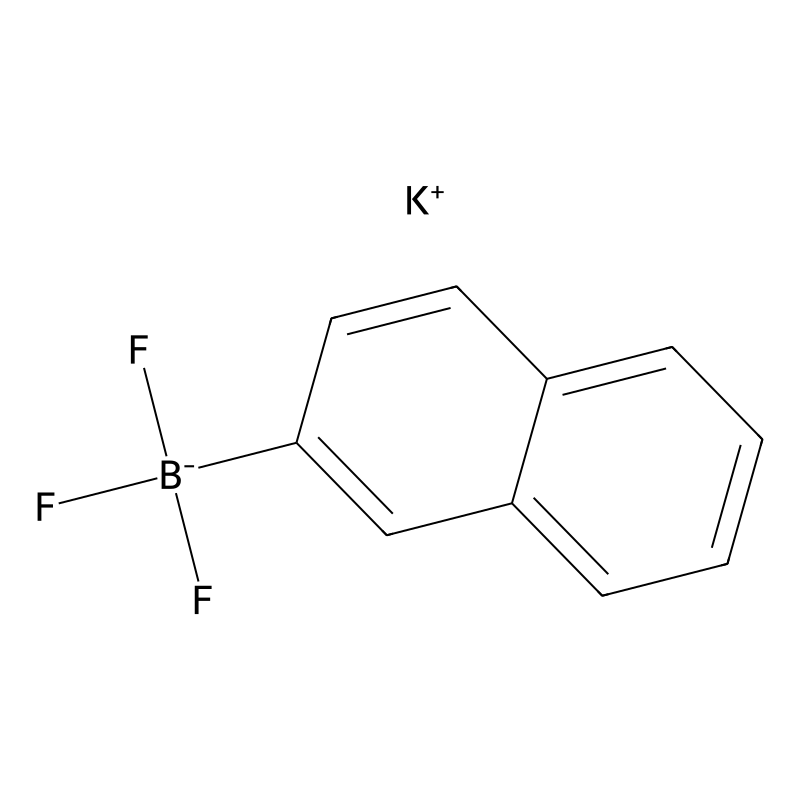

Potassium 2-naphthalenetrifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium 2-naphthalenetrifluoroborate is an organoboron compound with the molecular formula C₁₀H₇BF₃K. It is characterized by the presence of a trifluoroborate moiety attached to a 2-naphthalene structure. This compound is notable for its stability and solubility in polar solvents, which makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

The compound is often utilized in the formation of carbon-carbon bonds, making it a critical component in the synthesis of various organic molecules. Its unique trifluoroborate group enhances its reactivity compared to other boron-containing compounds, allowing for diverse applications in synthetic chemistry .

As a Lewis acid, KNT accepts electron pairs from Lewis bases (electron donors) to form temporary adducts. In Suzuki-Miyaura couplings, KNT likely activates the aryl chloride by coordinating with the chlorine atom, making it a better leaving group and facilitating the subsequent carbon-carbon bond formation [].

Potassium 2-naphthalenetrifluoroborate primarily participates in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl halides with organoboron compounds to form biaryl compounds. The general reaction can be represented as follows:

Where:

- Ar-X represents an aryl halide.

- Ar'-B(OR)₂ represents the organoboron compound (in this case, potassium 2-naphthalenetrifluoroborate).

- BX_n is a byproduct.

Additionally, it can participate in other nucleophilic substitution reactions due to the electrophilic nature of the trifluoroborate group .

Potassium 2-naphthalenetrifluoroborate can be synthesized through several methods:

- Direct Boronation: This involves treating 2-naphthol with boron trifluoride in the presence of a base such as potassium hydroxide.

- Transmetalation: In this method, a suitable precursor such as potassium 2-naphthaleneboronic acid can be reacted with trifluoroacetic anhydride to yield potassium 2-naphthalenetrifluoroborate.

- Lithiation-Borylation: This method involves the lithiation of 2-naphthalene followed by treatment with a boron source to introduce the trifluoroborate group .

Potassium 2-naphthalenetrifluoroborate finds extensive applications in organic synthesis:

- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and related cross-coupling reactions to synthesize complex organic molecules.

- Material Science: The compound can be utilized in the development of organic materials, including polymers and electronic devices.

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals .

Interaction studies involving potassium 2-naphthalenetrifluoroborate primarily focus on its reactivity with various electrophiles and nucleophiles in synthetic pathways. These studies help understand its behavior in cross-coupling reactions and its compatibility with different catalytic systems. The interactions may also extend to assessing its stability under various conditions, which is crucial for practical applications .

Potassium 2-naphthalenetrifluoroborate shares similarities with other organoboron compounds, particularly those containing trifluoroborate groups. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium phenyltrifluoroborate | C₆H₅BF₃K | Used in similar cross-coupling reactions; simpler structure |

| Potassium (4-methyl-1-naphthalene)trifluoroborate | C₁₀H₉BF₃K | Methyl substitution affects reactivity and solubility |

| Potassium (3-pyridyl)trifluoroborate | C₅H₄BF₃K | Incorporates a heterocyclic ring; alters electronic properties |

The uniqueness of potassium 2-naphthalenetrifluoroborate lies in its naphthalene framework, which provides distinct electronic characteristics that can influence reaction outcomes compared to simpler or differently substituted boron compounds .

Potassium 2-naphthalenetrifluoroborate is an organotrifluoroborate salt with the molecular formula C₁₀H₇BF₃K and a molecular weight of 234.07 g/mol. Its systematic IUPAC name is potassium;trifluoro(naphthalen-2-yl)boranuide, and it is commonly abbreviated as K[2-NaphBF₃]. The CAS registry number 668984-08-5 uniquely identifies this compound.

Key Identifiers

| Property | Value |

|---|---|

| CAS RN | 668984-08-5 |

| Molecular Formula | C₁₀H₇BF₃K |

| Molecular Weight | 234.07 g/mol |

| PubChem CID | 23674705 |

| InChI Key | FXRJHJJHIOIXKE-UHFFFAOYSA-N |

This compound belongs to the organotrifluoroborate family, which consists of tetrahedral borate anions ([RBF₃]⁻) paired with potassium cations (K⁺). The naphthalene-derived aryl group distinguishes it from simpler analogs like potassium phenyltrifluoroborate.

Structural Classification Within the Organotrifluoroborate Family

Organotrifluoroborates are categorized based on their organic substituents (R groups). Potassium 2-naphthalenetrifluoroborate falls into the aryl-substituted trifluoroborate subclass, where the boron atom is bonded to a naphthalene ring at the 2-position.

Structural Features

- Tetrahedral Borate Geometry: The boron atom forms four bonds: three to fluorine atoms and one to the naphthalen-2-yl group.

- Aromatic Substituent: The naphthalene moiety enhances electronic and steric properties compared to simpler aryl groups like phenyl.

Comparison with Related Trifluoroborates

| Compound | R Group | CAS RN | Molecular Weight |

|---|---|---|---|

| Potassium 2-Naphthalenetrifluoroborate | Naphthalen-2-yl | 668984-08-5 | 234.07 |

| Potassium 5-Methyl-2-thiophenetrifluoroborate | 5-Methyl-2-thienyl | 871231-40-2 | 204.06 |

| Potassium Phenyltrifluoroborate | Phenyl | 14174-09-5 | 200.10 |

The presence of the fused naphthalene ring introduces π-π stacking potential and electronic effects, influencing reactivity in cross-coupling reactions.

Historical Development in Boron Chemistry

The development of organotrifluoroborates traces back to the mid-20th century, with early work by Chambers and coworkers in 1960. Key milestones include:

- Synthesis of Aryl Trifluoroborates: Initial methods involved reacting boronic acids with potassium bifluoride (KHF₂) under acidic conditions.

- Iridium-Catalyzed Borylation: Modern routes utilize metal-catalyzed C–H borylation of arenes, enabling direct synthesis from naphthalene derivatives.

- Stability Advancements: Recognition of trifluoroborates as air- and moisture-stable alternatives to boronic acids revolutionized their use in Suzuki-Miyaura coupling.

Timeline of Key Developments

| Year | Development | Reference |

|---|---|---|

| 1960 | First synthesis of trifluoroborate salts | |

| 2007 | One-pot Ir-catalyzed borylation of arenes | |

| 2012 | Detailed hydrolysis mechanism studies |

Crystalline Structure Analysis

The crystalline structure of potassium 2-naphthalenetrifluoroborate exhibits characteristics typical of organotrifluoroborate salts, forming layered architectures with distinct ionic interactions [5]. Based on structural studies of related aryltrifluoroborate potassium salts, these compounds typically adopt layered crystal structures that can be classified as either single-sheet or double-sheet depending on the mutual arrangement of potassium cations [5]. The double-sheet type of ionic layer is formed in most simple derivatives, though this motif can be disrupted by the presence of solvent molecules or specific substituent groups [5].

The molecular architecture consists of a naphthalene moiety at the 2-position bonded to a trifluoroborate anion (BF₃⁻) and a potassium counterion [6]. The boron atom adopts a tetrahedral geometry, which stabilizes the molecule and contributes to its crystalline solid state and resistance to hydrolysis [6]. In related naphthalene-boron systems, the naphthalene unit maintains its essential planar structure, with the crystalline form belonging to space groups that preserve the molecular symmetry [7] [8].

Table 1: Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇BF₃K [1] [2] [3] |

| Molecular Weight | 234.07 g/mol [1] [2] [3] |

| Physical State (20°C) | Solid [3] |

| Appearance | White to almost white powder to crystal [3] [4] |

| Crystal System | Layered architecture (inferred from related compounds) [5] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Diffraction)

Nuclear Magnetic Resonance Spectroscopy

The spectroscopic characterization of potassium 2-naphthalenetrifluoroborate provides crucial structural information through multiple nuclear magnetic resonance techniques. In ¹¹B nuclear magnetic resonance spectroscopy, organotrifluoroborate compounds typically exhibit characteristic quartet patterns due to coupling with three equivalent fluorine atoms [6] [9]. The ¹¹B chemical shift for tetracoordinated boron in trifluoroborate salts generally appears in the range of -2 to -4 parts per million, consistent with the tetrahedral coordination environment around the boron center [10] [9].

The ¹⁹F nuclear magnetic resonance spectrum reveals distinctive signals characteristic of the trifluoroborate functionality [6] [9]. For organotrifluoroborates, the ¹⁹F nuclear magnetic resonance typically shows coupling to ¹¹B, resulting in characteristic multipicity patterns. The coupling constant between ¹¹B and ¹⁹F nuclei (J(¹¹B-¹⁹F)) in trifluoroborate compounds has been observed and provides valuable structural information [9].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift Range | Multiplicity | Reference |

|---|---|---|---|

| ¹¹B | -2 to -4 ppm | Quartet (due to B-F coupling) | [6] [10] [9] |

| ¹⁹F | Characteristic BF₃⁻ signal | Coupled to ¹¹B | [6] [9] |

| ¹H | Aromatic region (7-8 ppm) | Naphthalene proton patterns | [11] |

| ¹³C | Aromatic carbons (120-140 ppm) | Naphthalene carbon framework | [11] |

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides complementary structural information for potassium 2-naphthalenetrifluoroborate. The infrared spectrum typically exhibits characteristic absorption bands corresponding to the naphthalene aromatic system and the trifluoroborate functionality. Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 cm⁻¹ region [12] [13]. The boron-fluorine stretching vibrations in trifluoroborate compounds typically appear in the lower frequency region below 1200 cm⁻¹.

Table 3: Fourier Transform Infrared Spectroscopic Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3100 | Aromatic C-H stretch | [12] [13] |

| 1400-1600 | Aromatic C=C stretch | [12] [13] |

| < 1200 | B-F stretch (trifluoroborate) | [12] |

X-ray Diffraction Analysis

X-ray diffraction analysis of potassium 2-naphthalenetrifluoroborate would provide definitive structural information regarding the crystal system, space group, and precise atomic coordinates. Based on studies of related aryltrifluoroborate potassium salts, these compounds typically crystallize in layered structures with specific intermolecular interactions [5]. The layered character results from various weak intermolecular interactions, including carbon-hydrogen···fluorine contacts, halogen bonds, and π-π interactions between aromatic systems [5].

Thermal Stability and Decomposition Profiles

The thermal stability of potassium 2-naphthalenetrifluoroborate reflects the general characteristics of organotrifluoroborate salts, which are known for their exceptional thermal stability compared to other organoboron compounds [14] [15]. Organotrifluoroborates generally demonstrate superior thermal stability due to their ionic nature and the stabilizing effect of the tetrahedral boron coordination [16] [17].

Thermogravimetric analysis studies of related phosphonium trifluoroborate salts have revealed that decomposition typically begins at temperatures above 250-300°C [17]. The decomposition mechanism often involves initial cleavage of boron-fluorine bonds, followed by further degradation of the organic framework [17]. For aryl-substituted trifluoroborates, the thermal stability is generally enhanced compared to alkyl derivatives due to the stabilizing effect of the aromatic system.

Table 4: Thermal Stability Parameters

| Parameter | Estimated Value | Reference Basis |

|---|---|---|

| Initial Decomposition Temperature | 250-300°C | [17] (related compounds) |

| Storage Temperature | Room temperature (recommended <15°C) | [3] |

| Thermal Stability Classification | High (air and moisture stable) | [14] [15] |

Solubility Behavior in Organic and Inorganic Solvents

The solubility characteristics of potassium 2-naphthalenetrifluoroborate follow the general patterns observed for organotrifluoroborate salts. These compounds typically exhibit good solubility in polar solvents while showing limited solubility in nonpolar organic solvents [18] [15]. The ionic nature of the potassium trifluoroborate salt contributes significantly to its solubility profile.

In polar protic solvents such as methanol and water, organotrifluoroborates generally show appreciable solubility due to favorable solvation of the ionic components [18] [15]. The compound demonstrates solubility in polar aprotic solvents including acetonitrile, dimethylformamide, and acetone [18] [15]. In contrast, solubility in nonpolar solvents such as hydrocarbons and chlorinated solvents is typically limited due to the ionic nature of the compound.

The solubility in aqueous systems is particularly relevant for synthetic applications, as organotrifluoroborates can undergo hydrolysis under certain conditions [19] [20]. The hydrolysis rate depends on various factors including pH, temperature, and the specific structural features of the organic substituent [19] [20]. For naphthalene-substituted trifluoroborates, the hydrolysis behavior would be influenced by the electronic properties of the aromatic system.

Table 5: Solubility Characteristics

| Solvent Type | Solubility | Examples | Reference |

|---|---|---|---|

| Polar Protic | Good | Methanol, water | [18] [15] |

| Polar Aprotic | Good | Acetonitrile, dimethylformamide, acetone | [18] [15] |

| Nonpolar | Limited | Hydrocarbons, chlorinated solvents | [18] |

| Aqueous Systems | Moderate (pH dependent) | Water, buffer solutions | [19] [20] |

The compound's storage recommendations specify storage at room temperature while keeping it away from moisture [3] [21], indicating its general stability under normal laboratory conditions while acknowledging the potential for hydrolytic degradation in the presence of water under certain conditions.

The traditional synthetic approach to potassium 2-naphthalenetrifluoroborate relies primarily on the conversion of 2-naphthaleneboronic acid precursors through fluoridation reactions. The most widely employed method utilizes potassium hydrogen difluoride (KHF₂) as the fluoride source, a procedure first developed by Vedejs and colleagues that has become the standard protocol for organotrifluoroborate synthesis [1] [2].

Potassium Hydrogen Difluoride Method

The fundamental reaction involves treating 2-naphthaleneboronic acid with saturated aqueous potassium hydrogen difluoride solution at room temperature. This reaction proceeds through a nucleophilic substitution mechanism where fluoride ions replace the hydroxyl groups on the boronic acid [1] [3]. The reaction typically reaches completion within minutes to two hours, depending on the electronic nature of the aromatic substituents [1].

The mechanism proceeds through sequential fluoride substitution steps. Initially, one hydroxyl group is replaced by fluoride to form an intermediate monofluoroboronate. Subsequently, the second hydroxyl group undergoes substitution, followed by coordination of a third fluoride ion to generate the tetracoordinate trifluoroborate anion [2]. The potassium cation serves as the counterion, forming the stable crystalline salt.

Preparation of 2-Naphthaleneboronic Acid Precursor

The synthesis of the required boronic acid precursor follows established organometallic methodologies. The most common approach involves lithium-halogen exchange reactions starting from 2-bromonaphthalene [4]. A 500 mL three-necked flask containing 2-bromonaphthalene (15 g, 0.072 mol) in tetrahydrofuran is cooled to -78°C. n-Butyllithium (2.5 M, 43.46 mL, 0.109 mol) is added dropwise over one hour while maintaining the temperature [4]. Following complete lithiation, triethyl borate (18.5 mL, 0.109 mol) is introduced, and the reaction mixture is stirred for six hours. Hydrolysis with 2M hydrochloric acid and subsequent extraction with dichloromethane yields 2-naphthaleneboronic acid in 90% yield [4].

Alternative approaches utilize Grignard reagent formation from 2-bromonaphthalene followed by treatment with trimethyl borate or triisopropyl borate [5]. The Grignard reagent is prepared through slow dropwise addition of 2-bromonaphthalene in sodium-dried diethyl ether to magnesium turnings under an inert atmosphere [6].

Isolation and Purification Procedures

Following the fluoridation reaction, the crude trifluoroborate product requires purification to achieve the high purity standards required for synthetic applications. The traditional isolation procedure involves removal of all solvents under reduced pressure, followed by treatment with hot acetone or acetonitrile [3]. The organotrifluoroborate salts demonstrate good solubility in these polar aprotic solvents, while the potassium fluoride byproduct remains insoluble [3].

Filtration removes the insoluble potassium fluoride, and subsequent cooling of the filtrate often leads to direct crystallization of the desired potassium organotrifluoroborate. In cases where crystallization does not occur spontaneously, the addition of diethyl ether or hexane promotes precipitation of the product [3]. For large-scale preparations exceeding 100 grams, Soxhlet extraction provides an efficient purification method, where hot acetone or acetonitrile continuously dissolves the organotrifluoroborate while leaving potassium fluoride in the extraction thimble [3].

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced several catalytic approaches that offer improved functional group tolerance and operational simplicity compared to traditional methods. These approaches often circumvent the corrosive nature of potassium hydrogen difluoride while maintaining high yields and product purity.

Lloyd-Jones Tartaric Acid Method

A significant advancement in organotrifluoroborate synthesis was reported by Lloyd-Jones and colleagues, who developed a non-corrosive procedure using potassium fluoride in combination with tartaric acid [7]. This method eliminates the need for corrosive KHF₂ and special plastic equipment, addressing major practical limitations of the traditional approach.

The reaction employs readily available potassium fluoride as the fluoride source, with tartaric acid serving as a weak acid to facilitate the equilibrium and remove excess potassium through formation of insoluble potassium bitartrate (cream of tartar) [7]. The driving force for the reaction comes from the precipitation of potassium bitartrate, which effectively shifts the equilibrium toward trifluoroborate formation.

This methodology demonstrates particular effectiveness with electron-rich aromatic systems, including naphthalene derivatives. The reaction conditions are mild, typically proceeding at room temperature over 1-3 hours, and the workup involves simple filtration to remove the crystalline potassium bitartrate byproduct [7].

Tetrafluoroborate Salt Metathesis

Recent research by Perrin and colleagues unveiled an unprecedented salt metathesis reaction between tetrafluoroborate anions and organoboronic acids [8]. This discovery challenges the long-held assumption that tetrafluoroborate serves merely as a spectator counterion, revealing its capacity to exchange fluoride atoms with organoboronates.

The reaction proceeds rapidly, typically reaching completion in less than one hour with minimal workup requirements [8]. The method demonstrates high efficiency and fast fluoridation kinetics, making it attractive for both laboratory and potential industrial applications. The fundamental discovery highlights the lability of tetrafluoroborate anions and opens new synthetic pathways for organotrifluoroborate preparation.

Palladium-Catalyzed Cross-Coupling Methodologies

Advanced catalytic approaches employ palladium-mediated cross-coupling reactions to access specialized trifluoroborate derivatives. Schuhmacher and colleagues developed a palladium-catalyzed methodology for synthesizing potassium acyltrifluoroborates through cross-coupling of boronic acids with thioimidate reagents [9] [10].

While this specific methodology targets acyltrifluoroborates rather than simple aryltrifluoroborates, the underlying catalytic principles demonstrate the versatility of transition metal catalysis in trifluoroborate synthesis. The reaction employs catalytic palladium(II) with copper(II) additives, enabling formal carbonyl insertion into organoboronic acids [10].

These catalytic approaches demonstrate excellent functional group tolerance, accommodating amide, aldehyde, hydroxyl, and carboxylic acid functionalities that might be incompatible with traditional methods [9]. The methodology can be extended to boronic acid pinacol esters and existing potassium organotrifluoroborates using modified procedures.

Direct C-H Activation Strategies

Emerging methodologies explore direct C-H activation pathways for accessing organotrifluoroborates without requiring pre-functionalized starting materials. While these approaches are still in developmental stages for naphthalene systems, they represent promising future directions for streamlined synthesis.

The concept involves direct borylation of naphthalene C-H bonds followed by in situ fluoridation to generate the trifluoroborate product. Such approaches could potentially eliminate the need for halogenated precursors and reduce the overall synthetic steps required.

Purification Techniques and Quality Control

The development of robust purification methodologies and comprehensive quality control protocols is essential for ensuring the high purity and consistent quality required for synthetic applications of potassium 2-naphthalenetrifluoroborate.

Extraction and Crystallization Methods

The primary purification strategy relies on selective solubility differences between the desired trifluoroborate product and inorganic byproducts. Acetone and acetonitrile serve as the preferred extraction solvents due to their excellent solubility for organotrifluoroborates while maintaining poor solubility for potassium fluoride and other inorganic salts [3] [11].

The standard procedure involves dissolving the crude reaction mixture in hot acetone or acetonitrile, followed by filtration to remove insoluble materials. Cooling the filtrate typically induces crystallization of the purified trifluoroborate salt. When crystallization does not occur spontaneously, the addition of anti-solvents such as diethyl ether or hexane promotes precipitation [3].

For enhanced purity, recrystallization from ethanol-water mixtures provides excellent results [12]. The procedure involves dissolving the crude trifluoroborate in a minimum amount of hot ethanol, followed by careful addition of water until slight turbidity appears. Slow cooling allows formation of well-formed crystals with purities typically exceeding 98% [12].

Advanced Purification Protocols

Soxhlet extraction represents the method of choice for large-scale purifications exceeding 100 grams of material [3]. The apparatus enables continuous extraction of the organotrifluoroborate using hot acetone or acetonitrile while leaving inorganic byproducts in the extraction thimble. This method consistently achieves purities of 95-99% with excellent recovery yields [3].

Solid-supported purification techniques offer an alternative approach, particularly valuable for compounds that prove difficult to purify by conventional methods [11]. Ion-exchange resins can capture organotrifluoroborates through electrostatic interactions, allowing selective separation from neutral impurities. Subsequent release using aqueous potassium hydroxide solution followed by acidic workup provides purified products [11].

A novel purification strategy employs controlled hydrolysis using silica gel and water [13] [14]. This method selectively converts organotrifluoroborates to the corresponding boronic acids, which can then be re-converted to trifluoroborates using standard fluoridation procedures. While adding synthetic steps, this approach provides access to exceptionally pure materials when required [13].

Analytical Characterization Methods

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling [15] [16]. Standard protocols employ reverse-phase columns with acetonitrile-water mobile phases, achieving detection limits of 0.1% for organic impurities. Typical specifications require ≥98.0% area purity by HPLC analysis [15] [16].

Titrimetric analysis provides quantitative determination of total boron content and overall purity [15]. The method employs nonaqueous titration procedures that can achieve accuracies within 1-2% of theoretical values. Commercial specifications typically require ≥95.0% purity by titrimetric analysis [15].

Nuclear Magnetic Resonance (NMR) spectroscopy enables comprehensive structural confirmation and purity assessment [17]. ¹H NMR integration provides purity estimates with approximately 1% accuracy, while ¹¹B NMR confirms the presence of the tetracoordinate trifluoroborate anion. ¹⁹F NMR spectroscopy verifies the fluorine environment and can detect fluoride-containing impurities [17].

Thermal and Stability Analysis

Thermogravimetric Analysis (TGA) provides essential information regarding thermal stability and solvent content [17]. Pure potassium 2-naphthalenetrifluoroborate typically exhibits thermal decomposition temperatures exceeding 200°C, with well-defined mass loss events corresponding to solvent removal or decomposition processes [17].

X-ray crystallography enables definitive structural characterization and identification of polymorphic forms [17]. The layered crystal structures of organotrifluoroborates can be classified as single or double-sheet arrangements depending on the mutual positioning of potassium cations [17]. Understanding these structural features aids in optimizing crystallization conditions and predicting physical properties.

Elemental analysis confirms the empirical formula and detects the presence of organic impurities [18]. Typical specifications require carbon, hydrogen, nitrogen, and boron content within ±0.4% of theoretical values. Modern combustion analyzers achieve detection limits of approximately 0.1% for individual elements [18].

Comparative Analysis with Related Trifluoroborate Salts

Understanding the synthetic and physical property relationships among related trifluoroborate salts provides valuable insights for optimizing preparation and application protocols for potassium 2-naphthalenetrifluoroborate.

Structural and Electronic Effects

The naphthalene framework in potassium 2-naphthalenetrifluoroborate introduces distinct electronic and steric characteristics compared to simpler aromatic trifluoroborates. The extended π-system provides enhanced electron delocalization, which influences both the stability of the trifluoroborate anion and its reactivity in cross-coupling reactions [19].

Comparative studies reveal that naphthalene-derived trifluoroborates exhibit hydrolysis rates that require acid catalysis for efficient conversion to boronic acids [20] [21]. This acid-base paradox ensures slow hydrolysis under basic Suzuki-Miyaura coupling conditions, providing advantageous slow-release kinetics that minimize side reactions such as oxidative homocoupling and protodeboronation [20].

The electron-rich nature of the naphthalene system positions potassium 2-naphthalenetrifluoroborate among the more stable organotrifluoroborates. Analysis of boron-fluorine bond lengths through density functional theory calculations and correlation with Swain-Lupton resonance parameters enables prediction of hydrolysis behavior [20]. Naphthalene derivatives fall into the "slow hydrolysis" category, making them particularly suitable for applications requiring extended reaction times [20].

Synthetic Accessibility and Cost Considerations

Comparative yield analysis across different aromatic systems reveals that naphthalene derivatives typically provide yields of 85-95% for the traditional KHF₂ method [1]. This performance matches or exceeds that obtained with simpler aromatic systems and significantly surpasses the yields typically achieved with electron-deficient aromatic substrates [1].

The scalability of naphthalene trifluoroborate synthesis has been demonstrated at multi-gram scales without significant yield deterioration [4]. The robust nature of the synthetic sequence and the stability of intermediates facilitate large-scale preparation when required for extensive synthetic programs.

Reactivity and Cross-Coupling Performance

Cross-coupling reactivity studies demonstrate that potassium 2-naphthalenetrifluoroborate performs excellently in Suzuki-Miyaura reactions [24]. The compound shows high coupling efficiency with aryl halides and pseudohalides under standard palladium-catalyzed conditions [24]. The extended aromatic system provides additional π-π stacking interactions that can influence selectivity in certain transformations.

Comparative rate studies using Hammett plot analysis reveal that naphthalene trifluoroborates exhibit reaction kinetics intermediate between electron-rich and electron-neutral aromatic systems [25]. This positioning provides excellent balance between reactivity and selectivity, making naphthalene derivatives versatile coupling partners [25].

The stability of the trifluoroborate moiety under various reaction conditions enables orthogonal reactivity strategies [26]. Studies have demonstrated that potassium 2-naphthalenetrifluoroborate remains intact during treatments that selectively modify other reactive functionalities, enabling complex synthetic sequences [26].

| Synthesis Method | Starting Materials | Temperature | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| KHF₂ Method | Boronic acids + KHF₂ | RT | 0.1-2 h | 85-95 | General, high yield |

| KF + Tartaric Acid | Boronic acids + KF + tartaric acid | RT | 1-3 h | 70-90 | Non-corrosive |

| BF₄⁻ Metathesis | Boronic acids + BF₄⁻ salts | RT | <1 h | 80-95 | Fast, minimal workup |

| Pd-Catalyzed | Boronic acids + thioimidate | 60-80°C | 24 h | 60-85 | Functional group tolerance |

| Purification Method | Principle | Scale | Purity (%) | Time |

|---|---|---|---|---|

| Acetone Extraction | Solubility differences | 1-50 g | 95-98 | 2-4 h |

| Soxhlet Extraction | Continuous extraction | >100 g | 95-99 | 4-8 h |

| Recrystallization | Crystal formation | Lab-pilot | 98-99+ | 4-12 h |

| Quality Control Method | Parameters | Specifications | Sample Size |

|---|---|---|---|

| HPLC | Purity, impurities | ≥98.0% area | 1-5 mg |

| Titration | Boron content | ≥95.0% | 10-50 mg |

| NMR | Structure, purity | Confirmation | 5-10 mg |

| TGA | Thermal stability | >200°C decomp. | 5-15 mg |

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant